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molecular formula C14H11NO3 B8790506 Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]- CAS No. 122228-37-9

Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-

Cat. No. B8790506
M. Wt: 241.24 g/mol
InChI Key: RMAGTALKFJVYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933330

Procedure details

2-Hydroxy-5-aminobenzoic acid (10.0 g, 65 mmole) was mixed with benzaldehyde (30 ml) and heated to boiling until a clear solution was obtained. To the solution ice-cooled toluene (100 ml) was added, the precipitated crystals filtered off and washed with cold absolute ethanol (2×25 ml) followed by petroleum ether (3×25 ml) and dried, in vacuo, to give the title compound (6.8 g, 47%), m.p. 213°-215° C. Found (Calc. for C14H11NO3) C 69.28 (69.70), H 4.73 (4.56), N 5.73 (5.81).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)N
Name
Quantity
30 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated crystals filtered off
WASH
Type
WASH
Details
washed with cold absolute ethanol (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried, in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)N=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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